4-Methyl-2-propylpentanenitrile
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Overview
Description
4-Methyl-2-propylpentanenitrile: is an organic compound with the molecular formula C10H19N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is part of a larger class of nitriles, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-propylpentanenitrile can be synthesized through various methods. One common approach involves the reaction of a suitable alkyl halide with sodium or potassium cyanide in an aprotic solvent like ethanol. This nucleophilic substitution reaction replaces the halogen atom with a cyano group, forming the nitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This method is efficient for large-scale production and ensures high yields of the desired nitrile .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propylpentanenitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Addition Reactions: The nitrile group can participate in addition reactions with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Addition Reactions: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Addition Reactions: Ketones.
Scientific Research Applications
4-Methyl-2-propylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylpentanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
4-Methyl-2-pentanol: An alcohol with similar structural features but different functional groups.
4-Methyl-2-nitroaniline: Contains a nitro group instead of a nitrile group, used in nonlinear optical applications.
2-Methylpentane-2,4-diol: A diol with similar carbon skeleton but different functional groups.
Uniqueness: 4-Methyl-2-propylpentanenitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
79509-78-7 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
4-methyl-2-propylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-6H2,1-3H3 |
InChI Key |
FZPDOGVFWQQSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)C#N |
Origin of Product |
United States |
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